molecular formula C20H21NO4 B2554640 ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate CAS No. 439112-01-3

ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate

Cat. No.: B2554640
CAS No.: 439112-01-3
M. Wt: 339.391
InChI Key: XRGLWFXOQPGVJC-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a complex organic compound with the molecular formula C20H21NO4 It is known for its unique structure, which includes a benzoxazine ring fused with a benzoyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also crucial aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The benzoxazine ring and benzoyl group play crucial roles in its activity, allowing it to bind to enzymes, receptors, or other biomolecules. This binding can modulate various biological processes, leading to its observed effects .

Comparison with Similar Compounds

Ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-[4-(4-methylbenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-24-19(22)12-16-13-25-18-7-5-4-6-17(18)21(16)20(23)15-10-8-14(2)9-11-15/h4-11,16H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGLWFXOQPGVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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